2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

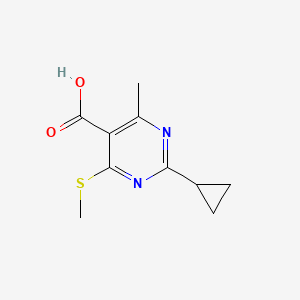

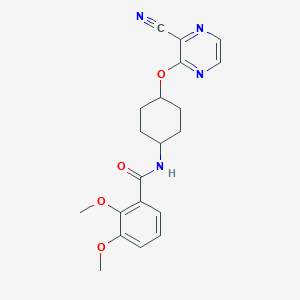

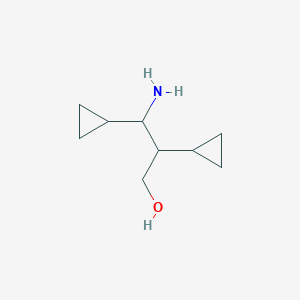

“2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a carboxylic acid group attached to the 5-position of the ring, a methylsulfanyl group at the 6-position, a methyl group at the 4-position, and a cyclopropyl group at the 2-position .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 381.9±42.0 °C, and its predicted density is 1.37±0.1 g/cm3 . Its pKa value is also predicted to be 0.87±0.38 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

One area of application involves the synthesis and X-ray study of novel purine and pyrimidine derivatives, utilizing cyclopropane as a core component to explore the structural configurations of these molecules. These studies provide insights into the molecular geometry and potential reactivity of compounds related to 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid, laying the groundwork for further chemical and pharmacological research (Cetina et al., 2004).

Antiviral Activity

Research into 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which includes modifications at positions analogous to 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid, has demonstrated antiviral activity. These studies show the potential for developing antiviral drugs, particularly against herpes and retroviruses, by exploiting the structural framework and reactivity of such pyrimidine derivatives (Holý et al., 2002).

Antibacterial Agents

Further applications are seen in the development of fluoronaphthyridines as antibacterial agents. Here, the structural motif of cycloalkylamino, akin to the cyclopropyl group in 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid, plays a crucial role in enhancing the antibacterial activity of these compounds, showcasing the potential of such derivatives in creating new antibacterial drugs (Bouzard et al., 1992).

Enzyme Inhibition for Cancer Therapy

The compound and its related derivatives have been studied for their inhibitory activity against mammalian topoisomerase II, an enzyme critical in DNA replication and cell division. This research indicates the potential use of these compounds in the development of cancer therapeutics by targeting specific enzymes involved in tumor cell proliferation (Wentland et al., 1993).

Organic Synthesis

The compound's potential as a precursor in organic synthesis is highlighted through studies on the synthesis and reactions of methylsulfanyl pyrimidines. These works explore the versatility of pyrimidine derivatives in forming a variety of chemically and biologically significant structures, further emphasizing the utility of 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid in synthetic chemistry (Briel et al., 2002).

Eigenschaften

IUPAC Name |

2-cyclopropyl-4-methyl-6-methylsulfanylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-5-7(10(13)14)9(15-2)12-8(11-5)6-3-4-6/h6H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRAMJLEFDQGPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2680606.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide](/img/structure/B2680609.png)

![4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2680610.png)

![2-Chloro-N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)propanamide](/img/structure/B2680611.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2680622.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2680623.png)